3-(3-aminophenyl)-N,N-dimethylpropanamide

Description

BenchChem offers high-quality 3-(3-aminophenyl)-N,N-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-aminophenyl)-N,N-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

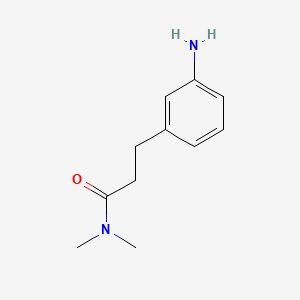

Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminophenyl)-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPTRNSTPXVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(3-aminophenyl)-N,N-dimethylpropanamide chemical properties

An In-depth Technical Guide to 3-(3-aminophenyl)-N,N-dimethylpropanamide

This guide provides a comprehensive technical overview of 3-(3-aminophenyl)-N,N-dimethylpropanamide, a molecule of interest in chemical synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data from structurally analogous compounds to present a predictive yet scientifically grounded profile. This approach is designed to empower researchers and drug development professionals with the foundational knowledge required for its synthesis, characterization, and application.

Molecular Structure and Identification

3-(3-aminophenyl)-N,N-dimethylpropanamide is a disubstituted aromatic compound featuring a 3-aminophenyl group attached to an N,N-dimethylpropanamide moiety. The primary aromatic amine serves as a versatile synthetic handle, while the tertiary amide provides a stable, polar structural element common in pharmacologically active molecules.

-

IUPAC Name: 3-(3-aminophenyl)-N,N-dimethylpropanamide

-

Molecular Formula: C₁₁H₁₆N₂O

-

Molecular Weight: 192.26 g/mol

Caption: Chemical structure of 3-(3-aminophenyl)-N,N-dimethylpropanamide.

Physicochemical Properties

The physical and chemical properties of this molecule are dictated by its constituent functional groups: an aromatic amine, an aromatic ring, and a tertiary amide. The following table summarizes its predicted properties.

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Appearance | Off-white to light-yellow solid | Aromatic amides, such as N-(3-aminophenyl)-3-phenylpropanamide, are typically solids at room temperature. |

| Melting Point | Not available | Expected to be a solid with a defined melting point, similar to related isomers. |

| Boiling Point | > 300 °C (estimated) | High boiling point is expected due to molecular weight, polarity, and potential for hydrogen bonding via the amine group. |

| Solubility | Soluble in methanol, DMSO, DMF. Limited solubility in water. | The polar amide and amine groups confer solubility in polar organic solvents. The aromatic ring limits aqueous solubility. Solubility in aqueous acid is expected to be higher due to protonation of the amine. |

| pKa₁ (Amine) | ~4-5 | The pKa of the anilinic amine is lower than that of aliphatic amines due to resonance delocalization of the lone pair into the aromatic ring. |

| pKa₂ (Amide) | ~ -1 to 0 | The amide carbonyl can be protonated under strongly acidic conditions. |

| LogP | 1.5 - 2.0 (estimated) | Calculated based on structural fragments; indicates moderate lipophilicity. |

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Below are the predicted key features for 3-(3-aminophenyl)-N,N-dimethylpropanamide.

| Technique | Predicted Spectral Features |

| ¹H NMR | ~7.0-7.2 ppm (t): 1H, aromatic C5-H~6.5-6.7 ppm (m): 3H, aromatic C2, C4, C6-H~3.5-4.0 ppm (br s): 2H, -NH₂ protons~2.95 ppm (s): 6H, two N-CH₃ groups~2.85 ppm (t): 2H, -CH₂-Ar~2.55 ppm (t): 2H, -CH₂-C=O |

| ¹³C NMR | ~172 ppm: C=O (amide)~148 ppm: C-NH₂ (aromatic)~138 ppm: C-CH₂ (aromatic)~129 ppm: Aromatic CH~118 ppm: Aromatic CH~115 ppm: Aromatic CH~113 ppm: Aromatic CH~37 ppm: N-CH₃~35 ppm: -CH₂-C=O~31 ppm: -CH₂-Ar |

| IR (Infrared) | 3350-3450 cm⁻¹: N-H stretching (primary amine, two bands)3000-3100 cm⁻¹: Aromatic C-H stretching2850-2950 cm⁻¹: Aliphatic C-H stretching~1630-1650 cm⁻¹: C=O stretching (tertiary amide)~1600, ~1500 cm⁻¹: Aromatic C=C bendingThe IR spectrum for the related compound N,N-dimethylpropionamide shows a strong carbonyl peak around 1640 cm⁻¹[4]. |

| Mass Spec. (MS) | [M]⁺: 192.13 (Expected molecular ion)Key Fragments: Loss of •N(CH₃)₂, cleavage at the benzylic position, and other fragmentations of the propanamide chain. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and common method for the synthesis of amides is the coupling of a carboxylic acid with an amine. A plausible route to synthesize 3-(3-aminophenyl)-N,N-dimethylpropanamide involves the reduction of a nitro-intermediate followed by amidation, or amidation followed by reduction. The latter is often preferred to avoid side reactions with the free amine during the coupling step.

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol Outline (Amidation Step):

-

Dissolve 3-(3-nitrophenyl)propanoic acid in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

-

Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and an activator like 1-Hydroxybenzotriazole (HOBT)[5].

-

Stir the mixture at room temperature for approximately 30 minutes to form the active ester.

-

Introduce dimethylamine (typically as a solution in THF or as hydrochloride salt with a base like triethylamine).

-

Allow the reaction to proceed overnight at room temperature.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts, followed by purification via column chromatography.

Core Reactivity

The utility of 3-(3-aminophenyl)-N,N-dimethylpropanamide as a research chemical stems from the distinct reactivity of its functional groups:

-

Aromatic Amine: This is the primary site for derivatization. It can undergo standard aniline chemistry, including diazotization to form diazonium salts, acylation, alkylation, and participation in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form more complex structures[6]. This functional group is a key anchor point for building larger molecules.

-

Tertiary Amide: The amide bond is chemically robust and resistant to hydrolysis under mild conditions. It serves as a stable linker or pharmacophore. Its carbonyl oxygen is a hydrogen bond acceptor, which can be critical for molecular recognition in biological systems.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating amino group (an ortho-, para-director). The propanamide side chain is weakly deactivating (meta-director). Substitutions will preferentially occur at the positions ortho and para to the amine (C2, C4, C6).

Applications in Research and Drug Development

While specific applications for this exact molecule are not widely documented, its structure is emblematic of scaffolds used in medicinal chemistry.

-

Scaffold for Library Synthesis: The reactive primary amine allows for its use as a foundational building block. Diverse chemical libraries can be generated by acylating, alkylating, or otherwise modifying the amine, enabling the exploration of structure-activity relationships (SAR).

-

Fragment-Based Drug Discovery (FBDD): As a small molecule incorporating key pharmacophoric features (aromatic ring, hydrogen bond donor/acceptor), it can serve as a fragment for screening against biological targets.

-

Prodrug Development: The amine functionality can be used to attach promoieties that improve a drug's pharmacokinetic properties, such as solubility or membrane permeability. These promoieties are designed to be cleaved in vivo to release the active parent drug[7].

-

Intermediate for Complex Synthesis: This compound can serve as a precursor for more elaborate molecules. For instance, similar aminophenyl structures are used in the synthesis of probes for biological transporters and other complex pharmaceutical agents[6].

Safety and Handling

No specific material safety data sheet (MSDS) is available for 3-(3-aminophenyl)-N,N-dimethylpropanamide. Therefore, handling precautions must be based on structurally related compounds, such as aromatic amines and amides.

-

Potential Hazards:

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling[9].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents[10].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

This guide provides a predictive yet comprehensive profile of 3-(3-aminophenyl)-N,N-dimethylpropanamide. Researchers and developers are encouraged to use this information as a starting point, with the understanding that experimental validation of these properties is a necessary step for any practical application.

References

-

CPAchem. Safety data sheet: N,N-Dimethyldecanamide. [Link]

-

PubChem. N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide. [Link]

-

Global Substance Registration System (GSRS). 3-((3-(DIMETHYLAMINO)PROPYL)AMINO)PROPANAMIDE. [Link]

-

PubChem. N'-(3-((3-aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine. [Link]

-

ChemSrc. 3-(dimethylamino)-N,N-dimethylpropanamide. [Link]

-

Autech Industry Co.,Limited. Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. [Link]

-

Andersen, J., et al. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. [Link]

-

Cheméo. Chemical Properties of Propanamide, N,N-dimethyl- (CAS 758-96-3). [Link]

-

PubChemLite. 3-(3-aminophenyl)propanamide (C9H12N2O). [Link]

-

BuyersGuideChem. 3-(3-Aminophenyl)-N,N-dimethylpropanamide suppliers and producers. [Link]

-

NIST. Propanamide, N,N-dimethyl-. [Link]

-

Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. [Link]

-

Powers, S. J., et al. (2014). The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. Food Additives & Contaminants: Part A. [Link]

-

Silva, J. P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules. [Link]

-

Pharmaffiliates. 3-(2-Aminophenyl)-N,N-dimethylpropanamide. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Green Chemistry. [Link]

-

Li, Q., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

Sources

- 1. 3-(3-Aminophenyl)-N,N-dimethylpropanamide suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 2. 1018506-33-6|3-(2-Aminophenyl)-N,N-dimethylpropanamide|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Propanamide, N,N-dimethyl- [webbook.nist.gov]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

A Comprehensive Guide to the Synthesis of 3-(3-aminophenyl)-N,N-dimethylpropanamide: A Key Intermediate for Advanced Research

Executive Summary: This technical guide provides a detailed, field-proven synthetic route for 3-(3-aminophenyl)-N,N-dimethylpropanamide, a valuable building block in pharmaceutical and materials science research. The presented three-step synthesis is designed for efficiency, scalability, and reproducibility, commencing from readily available starting materials. The pathway involves a Knoevenagel-type condensation to form a nitrophenyl intermediate, followed by a highly selective catalytic hydrogenation, and concluding with a robust amidation protocol. This document offers in-depth explanations for procedural choices, step-by-step experimental protocols, and integrated data tables, serving as an essential resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Aminophenyl Propanamide Scaffold

The 3-(3-aminophenyl)-N,N-dimethylpropanamide moiety is a critical structural unit in the development of complex organic molecules. The presence of a primary aromatic amine offers a versatile handle for subsequent chemical modifications, such as diazotization, acylation, or alkylation, while the dimethylpropanamide tail can influence solubility, pharmacokinetic properties, and molecular conformation. Its utility as an intermediate spans various research domains, making a reliable and well-understood synthetic protocol indispensable for advancing discovery programs. This guide provides an authoritative and practical approach to its synthesis, emphasizing not just the "how" but the fundamental "why" behind each procedural step.

Strategic Overview: A Three-Step Synthetic Approach

The most logical and efficient pathway to the target molecule involves a linear three-step sequence. This strategy leverages common, high-yielding transformations and starts from the commercially available m-nitrobenzaldehyde. The core logic is to first construct the carbon backbone, then perform the critical reduction of the nitro group, and finally, install the dimethylamide functionality.

Retrosynthetic Analysis

The disconnection approach for 3-(3-aminophenyl)-N,N-dimethylpropanamide reveals a clear path. The amide bond is the most evident disconnection, leading back to 3-(3-aminophenyl)propanoic acid and dimethylamine. The primary amine on the phenyl ring can be reliably formed from the reduction of a nitro group, pointing to 3-(3-nitrophenyl)propanoic acid as the key precursor. This intermediate, in turn, can be synthesized from m-nitrobenzaldehyde.

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthesis Workflow

The forward synthesis mirrors the retrosynthetic analysis. Each step is chosen for its reliability and the purity of the resulting intermediate, which is crucial for the success of subsequent reactions.

Caption: Overall forward synthesis workflow diagram.

Detailed Synthesis Protocols & Mechanistic Insights

This section provides a granular, step-by-step guide for each transformation, complete with expert rationale for the chosen reagents and conditions.

Step 1: Synthesis of 3-(3-Nitrophenyl)propanoic Acid

Principle & Rationale: This transformation proceeds via a Knoevenagel-type condensation of m-nitrobenzaldehyde with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), followed by in-situ hydrolysis and decarboxylation.[1] Meldrum's acid is an excellent carbon nucleophile due to the high acidity of its methylene protons. The use of a formic acid/triethylamine system provides a buffered medium for the reaction. The subsequent acidic workup with hydrochloric acid ensures the complete hydrolysis of any intermediates and protonation of the carboxylate to yield the desired carboxylic acid.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, slowly add triethylamine (56.6 g, 0.56 mol) to formic acid (64.4 g, 1.4 mol) at a temperature below 58 °C.

-

To this mixture, add N,N-dimethylformamide (DMF, 150 mL), Meldrum's acid (57.6 g, 0.4 mol), and m-nitrobenzaldehyde (60.4 g, 0.4 mol).

-

Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Treat the residue with distilled water (1000 mL) and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethyl acetate to obtain pure 3-(3-nitrophenyl)propanoic acid.[1]

Step 2: Reduction to 3-(3-Aminophenyl)propanoic Acid

Principle & Rationale: The selective reduction of an aromatic nitro group in the presence of a carboxylic acid is most effectively achieved via catalytic hydrogenation.[2] Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high efficacy and chemoselectivity for this transformation.[3][4] The reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced on the catalyst surface to the desired amine.[2] Methanol is an excellent solvent as it solubilizes the starting material and does not interfere with the hydrogenation process.

Experimental Protocol:

-

Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with 3-(3-nitrophenyl)propanoic acid (10.0 g, 51.2 mmol) and methanol (150 mL).

-

Carefully add 10% Palladium on Carbon (500 mg, 5% w/w) to the solution.

-

Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature for 6-8 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-(3-aminophenyl)propanoic acid as a solid, which can be used in the next step without further purification.

Step 3: Amidation to 3-(3-aminophenyl)-N,N-dimethylpropanamide

Principle & Rationale: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions.[5] Therefore, the carboxylic acid must be "activated." This protocol uses the well-established combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less susceptible to side reactions and efficiently acylates the amine. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of dimethylamine and facilitate the reaction.

Experimental Protocol:

-

Dissolve 3-(3-aminophenyl)propanoic acid (8.25 g, 50 mmol) in dichloromethane (DCM, 200 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add dimethylamine hydrochloride (4.5 g, 55 mmol), HOBt (7.4 g, 55 mmol), and DIPEA (17.4 mL, 100 mmol). Stir the mixture until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (10.5 g, 55 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, 3-(3-aminophenyl)-N,N-dimethylpropanamide.

Process Validation and Data Summary

Trustworthiness and Self-Validation: The reliability of this synthetic route is ensured by checkpoints at each stage. TLC monitoring provides a qualitative assessment of reaction completion, minimizing the carry-over of unreacted starting materials into subsequent steps. The purity of the final compound should be rigorously confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to validate its identity and purity against a reference standard.

Quantitative Data Summary: The following table summarizes typical results expected from the described protocols. Yields and purity are representative and may vary based on experimental scale and technique.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) (Post-Purification) |

| 1 | Condensation/Decarboxylation | m-Nitrobenzaldehyde | 3-(3-Nitrophenyl)propanoic Acid | 80 - 90% | >98% |

| 2 | Catalytic Hydrogenation | 3-(3-Nitrophenyl)propanoic Acid | 3-(3-Aminophenyl)propanoic Acid | 90 - 98% | >95% (crude) |

| 3 | Amidation | 3-(3-Aminophenyl)propanoic Acid | 3-(3-aminophenyl)-N,N-dimethylpropanamide | 75 - 85% | >99% |

Conclusion

This guide has detailed a robust and efficient three-step synthesis for 3-(3-aminophenyl)-N,N-dimethylpropanamide. By employing well-understood chemical transformations—Knoevenagel-type condensation, selective catalytic hydrogenation, and EDC/HOBt-mediated amidation—this protocol provides a reliable pathway for obtaining high-purity material. The provided rationale and detailed experimental procedures empower researchers to confidently produce this key intermediate for their discovery and development programs.

References

- Title: 3-(3-Nitrophenyl)

- Source: Catalysis Science & Technology (RSC Publishing)

- Title: 3-Amino-N,N-dimethylpropanamide Source: BLD Pharm URL

- Title: N-(3-aminophenyl)

- Title: Catalytic hydrogenation of N -4-nitrophenyl nicotinamide in a micro-packed bed reactor Source: RSC Publishing URL

- Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: ACS Omega URL

- Title: 3-(3-Aminophenyl)

- Title: Common side products in the reduction of 3'-nitroacetophenone Source: Benchchem URL

- Title: Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)

- Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL

- Title: Solvent-free synthesis of amide: a novel technique of green chemistry Source: SciSpace URL

Sources

- 1. 3-(3-Nitrophenyl)propionic acid | 1664-57-9 [chemicalbook.com]

- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Catalytic hydrogenation of N -4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC03469E [pubs.rsc.org]

- 5. basjsci.edu.iq [basjsci.edu.iq]

Technical Monograph: 3-(3-aminophenyl)-N,N-dimethylpropanamide

The following technical guide provides an in-depth analysis of 3-(3-aminophenyl)-N,N-dimethylpropanamide , a specialized intermediate used in medicinal chemistry and drug development.

CAS Registry Number: 215949-67-0 (Free base/Salt forms vary) Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol [1]

Executive Summary

3-(3-aminophenyl)-N,N-dimethylpropanamide is a bifunctional organic scaffold characterized by a meta-substituted aniline moiety linked to a dimethylated amide via a saturated ethyl bridge. This specific architecture serves as a critical building block in the synthesis of peptidomimetics, opioid receptor ligands, and molecular probes.

Its value lies in the orthogonal reactivity of its functional groups: the primary aromatic amine allows for rapid diversification (acylation, alkylation, reductive amination), while the N,N-dimethylamide terminus provides metabolic stability and hydrogen bond acceptor capability without acting as a donor, influencing the molecule's pharmacokinetic profile.

Molecular Architecture & Physicochemical Properties[2]

Understanding the structural nuances of this molecule is essential for predicting its behavior in biological systems and synthetic pathways.

Structural Connectivity

The molecule consists of a phenyl ring substituted at the 3-position (meta) with an amino group (-NH₂). At the 1-position, it connects to a propanoic acid backbone where the carboxylic acid is converted to an N,N-dimethylamide.

Key Structural Features:

-

Meta-Substitution: The 1,3-disposition on the benzene ring creates a specific "kinked" geometry, often preferred in drug design to disrupt planarity and improve solubility compared to para isomers.

-

Dimethylamide Terminus: Unlike primary amides, the dimethylamide is a strong hydrogen bond acceptor but not a donor. This increases lipophilicity (LogP) and blood-brain barrier (BBB) permeability.

-

Saturated Linker: The ethylene (-CH₂CH₂-) spacer provides rotational freedom, allowing the aromatic headgroup and the amide tail to adopt multiple conformations for receptor binding.

Physicochemical Profile (Predicted)

| Property | Value (Approx.) | Significance in Drug Design |

| LogP | 1.2 – 1.6 | Optimal for oral bioavailability and moderate CNS penetration. |

| TPSA | ~46 Ų | Well below the 90 Ų threshold for BBB penetration. |

| pKa (Amine) | 4.0 – 4.5 | The aniline nitrogen is weakly basic; neutral at physiological pH. |

| H-Bond Donors | 2 (Amine) | Facilitates specific interactions with receptor pockets. |

| H-Bond Acceptors | 2 (Amide O, Amine N) | Key for solvation and ligand-protein binding. |

Structural Visualization

The following diagram illustrates the core pharmacophore features and connectivity of the molecule.

Figure 1: Pharmacophore decomposition of 3-(3-aminophenyl)-N,N-dimethylpropanamide, highlighting reactive and binding centers.

Synthetic Pathways & Process Chemistry[2]

The synthesis of 3-(3-aminophenyl)-N,N-dimethylpropanamide typically follows a reduction-amidation sequence. The choice of pathway depends on the availability of starting materials (hydrocinnamic acid derivatives vs. cinnamic acid derivatives).

Primary Route: Nitrocinnamic Acid Reduction

This route is preferred for scalability and cost-efficiency. It avoids the use of expensive coupling reagents in early steps if the acid chloride method is used.

Step-by-Step Protocol:

-

Starting Material: 3-Nitrocinnamic acid (Commercial).

-

Hydrogenation (Double Reduction):

-

Reagents: H₂, Pd/C (10%), Ethanol/MeOH.

-

Mechanism:[2] Simultaneous reduction of the alkene (C=C) and the nitro group (-NO₂) to form 3-(3-aminophenyl)propanoic acid .

-

Note: Careful monitoring is required to ensure complete reduction of the nitro group without over-reducing the aromatic ring (though rare under standard conditions).

-

-

Selective Protection (Optional but Recommended):

-

Protect the aniline amine with Boc-anhydride to prevent self-coupling in the next step.

-

Intermediate: 3-(3-(Boc-amino)phenyl)propanoic acid.

-

-

Amide Coupling:

-

Reagents: Dimethylamine (HCl salt), EDC·HCl, HOBt, DIPEA, DMF.

-

Process: Activation of the carboxylic acid followed by nucleophilic attack by dimethylamine.

-

-

Deprotection:

-

Reagents: TFA/DCM or HCl/Dioxane.

-

Product: 3-(3-aminophenyl)-N,N-dimethylpropanamide (often isolated as the HCl salt).[1]

-

Alternative Route: Direct Amidation of Nitro-Precursor

If 3-(3-nitrophenyl)propanoic acid is available, the amide can be formed before reduction to avoid amine protection steps.

-

Amidation: 3-(3-nitrophenyl)propanoic acid + Dimethylamine → 3-(3-nitrophenyl)-N,N-dimethylpropanamide.

-

Nitro Reduction: Catalytic hydrogenation (H₂, Pd/C) or Iron/Ammonium Chloride reduction (Fe/NH₄Cl) yields the final amine.

Synthetic Workflow Diagram

Figure 2: Optimized synthetic pathway ensuring regioselectivity and high yield.

Structural Characterization & Validation

To ensure the integrity of the synthesized molecule, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 6.4 – 7.0 ppm: Multiplet (4H) corresponding to the meta-substituted benzene ring. Look for the characteristic pattern of a 1,3-disubstituted system (singlet-like for H2, doublets for H4/H6, triplet for H5).

-

δ 4.8 – 5.2 ppm: Broad singlet (2H), exchangeable with D₂O, assigned to the -NH₂ group.

-

δ 2.8 – 2.9 ppm: Two distinct singlets (3H each) or one broad singlet (6H) for N(CH₃)₂, depending on rotation rates at room temperature.

-

δ 2.6 – 2.7 ppm: Triplet (2H) for benzylic -CH₂-.

-

δ 2.4 – 2.5 ppm: Triplet (2H) for -CH₂- adjacent to the carbonyl.

-

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Expected Ion: [M+H]⁺ = 193.13 m/z.

-

Fragmentation: Loss of dimethylamine (-45 Da) may be observed in MS/MS experiments.

Infrared Spectroscopy (IR)

-

3300 – 3450 cm⁻¹: Primary amine N-H stretching (doublet).

-

1630 – 1650 cm⁻¹: Amide I band (C=O stretch), typically lower frequency than esters due to resonance.

Functional Applications in Drug Discovery[4]

Opioid Receptor Ligand Design

Research indicates that 3-phenylpropanamide derivatives serve as scaffolds for mu-opioid receptor (MOR) ligands. The 3-(3-aminophenyl) moiety mimics the tyramine fragment found in endogenous opioids (enkephalins), while the dimethylamide tail modulates receptor affinity and lipophilicity [1].

Peptidomimetics & Linker Chemistry

The molecule acts as a "constrained" amino acid mimic.

-

Fragment-Based Drug Discovery (FBDD): The aniline group is a versatile handle for "growing" the molecule into adjacent binding pockets via reductive amination or sulfonylation.

-

PROTAC Linkers: The stability of the amide bond combined with the reactivity of the amine makes it an ideal connector for designing Proteolysis Targeting Chimeras (PROTACs), linking an E3 ligase ligand to a protein of interest.

Molecular Probes

The primary amine can be derivatized with fluorophores (e.g., FITC, Rhodamine) to create probes for studying aminergic GPCRs or for visualizing drug distribution in cellular assays.

References

-

Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Source: National Institutes of Health (PubMed) URL:[Link]

-

Prodrugs: design and clinical applications. (Context on Amide/Amine Linkers) Source: Nature Reviews Drug Discovery URL:[3][Link]

Sources

Advanced Technical Guide: Research Applications of 3-(3-aminophenyl)-N,N-dimethylpropanamide

This guide explores the technical utility, synthetic applications, and medicinal chemistry potential of 3-(3-aminophenyl)-N,N-dimethylpropanamide (CAS 215949-67-0). It is structured for research scientists and drug discovery professionals, focusing on its role as a versatile aniline-based building block for scaffold diversification.

Part 1: Executive Summary & Chemical Identity

3-(3-aminophenyl)-N,N-dimethylpropanamide is a bifunctional intermediate characterized by a meta-substituted aniline core and a dimethylpropanamide side chain. In modern medicinal chemistry, this molecule serves as a critical "fragment" or "linker-payload" precursor. Its unique structure allows researchers to introduce a solubilizing, non-ionizable polar group (the dimethylamide) into a drug scaffold while maintaining a specific geometric vector via the meta-aniline linkage.

Chemical Profile

| Property | Value / Description |

| CAS Number | 215949-67-0 |

| IUPAC Name | 3-(3-aminophenyl)-N,N-dimethylpropanamide |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Appearance | Pale yellow to brown solid or viscous oil (depending on purity) |

| Solubility | Soluble in DMSO, Methanol, DCM; Moderate water solubility |

| pKa (Calculated) | ~4.0 (Aniline nitrogen), Amide is neutral |

| Key Functional Groups | Primary Amine (Nucleophile), Dimethylamide (H-bond Acceptor) |

Part 2: Medicinal Chemistry Applications[1]

Kinase Inhibitor Design (Solvent Front Targeting)

In the design of Type I and Type II kinase inhibitors, the "solvent front" region of the ATP-binding pocket often tolerates polar, solubilizing groups.

-

Application: The 3-aminophenyl moiety can be coupled to a hinge-binding core (e.g., quinazoline, pyrimidine, or indolinone).

-

Mechanism: The ethyl-dimethylamide tail extends into the solvent channel. The dimethylamide group acts as a hydrogen bond acceptor with water molecules, improving the overall aqueous solubility of the inhibitor without introducing a charged center (like a piperazine), which can sometimes lead to poor membrane permeability or hERG liability.

-

Vector Geometry: The meta substitution puts the tail at a ~120° angle relative to the core, a geometry often required to exit the ATP pocket without steric clash.

Fragment-Based Drug Discovery (FBDD)

This molecule adheres to the "Rule of 3" for fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

-

Screening: It can be included in fragment libraries screened by NMR or X-ray crystallography.

-

Growth Strategy: If the aniline binds to a specific pocket (e.g., an aspartate or backbone carbonyl), the dimethylamide tail can be "grown" or modified to pick up additional interactions.

Peptidomimetic Scaffolds

The molecule mimics the side chain of modified amino acids. It can be viewed as a des-amino phenylalanine analog (specifically, a hydrocinnamic acid derivative).

-

Utility: Used in the synthesis of protease inhibitors where a non-cleavable "cap" is needed at the C-terminus or as a P1' residue mimic.

Part 3: Synthetic Pathways & Protocols

Synthesis of the Building Block

While commercially available, the de novo synthesis is often required for stable isotope labeling or analog generation. The standard route involves the reduction of the corresponding nitrocinnamide.

DOT Diagram: Synthetic Logic

Caption: Synthetic pathway from 3-nitrocinnamic acid to the target amine via amide coupling and nitro reduction.

Experimental Protocol: Amide Coupling (Application)

This protocol describes how to couple 3-(3-aminophenyl)-N,N-dimethylpropanamide (as the amine component) to a generic carboxylic acid core (R-COOH) to create a drug-like molecule.

Reagents:

-

Carboxylic Acid Core (1.0 eq)

-

3-(3-aminophenyl)-N,N-dimethylpropanamide (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid Core (1.0 mmol) in anhydrous DMF (5 mL/mmol). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at room temperature for 15 minutes to form the activated ester.

-

Addition: Add 3-(3-aminophenyl)-N,N-dimethylpropanamide (1.1 mmol) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 mmol).

-

Reaction: Stir the mixture at room temperature under nitrogen. Monitor by LC-MS. Reaction is typically complete within 2–4 hours.

-

Workup: Dilute with EtOAc (50 mL). Wash sequentially with saturated NaHCO₃ (2x), water (2x), and brine (1x).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Validation Criteria:

-

LC-MS: Look for the mass peak [M+H]⁺ corresponding to (Core + 192.26 - 18.02 + 1).

-

¹H NMR: Confirm the presence of the dimethylamide singlets (~2.9 ppm) and the diagnostic amide -NH- peak.

Part 4: Structural Analysis & SAR Logic

Understanding the Structure-Activity Relationship (SAR) implications of this building block is crucial for rational drug design.

DOT Diagram: SAR Decision Tree

Caption: Structural decomposition of the molecule highlighting its functional roles in drug design.

Comparative Analysis Table

| Feature | 3-(3-aminophenyl)-N,N-dimethylpropanamide | 3-Ethylaniline (Standard) | 3-Aminobenzamide |

| Solubility | High (Amide assisted) | Low (Lipophilic) | Moderate |

| H-Bonding | Acceptor (C=O) only | None | Donor & Acceptor |

| Steric Bulk | Medium (Dimethyl tail) | Small (Ethyl) | Small (Amide) |

| pKa (Aniline) | ~4.0 | ~4.2 | ~3.5 (EWG effect) |

| Primary Use | Solubilizing Linker | Hydrophobic Core | PARP Inhibitor Fragment |

Part 5: Safety & Handling

As an aniline derivative, standard safety protocols must be strictly observed.

-

Toxicology: Like many anilines, this compound should be treated as a potential sensitizer and methemoglobinemia inducer if absorbed in large quantities.

-

Handling:

-

PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

-

Ventilation: All weighing and transfer operations must be performed in a chemical fume hood to avoid inhalation of dust or vapors.

-

-

Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). Anilines are prone to oxidation (darkening) upon exposure to air and light.

References

-

ChemicalBook. (2025). 3-(3-aminophenyl)-N,N-dimethylpropanamide Product Properties and CAS 215949-67-0. Retrieved from

-

MolCore. (2025).[1] Structure and Safety Data for CAS 215949-67-0. Retrieved from

-

PubChem. (2025). Compound Summary: Propanamide derivatives and Aniline analogs. (General reference for physicochemical properties of aniline-propanamides). Retrieved from

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. (Contextual reference for the use of solubilizing amide tails in drug design). Journal of Medicinal Chemistry.

Sources

safety and handling of 3-(3-aminophenyl)-N,N-dimethylpropanamide

An In-depth Technical Guide to the Safe Handling of 3-(3-aminophenyl)-N,N-dimethylpropanamide

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 3-(3-aminophenyl)-N,N-dimethylpropanamide was not available at the time of writing. Therefore, this guide has been synthesized from safety data for structurally related compounds, including aromatic amines and N,N-dimethylamides. It is imperative to handle this compound with the utmost caution, assuming it possesses the hazards associated with these chemical classes. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Section 1: Compound Identification and Overview

1.1 Chemical Identity

-

Chemical Name: 3-(3-aminophenyl)-N,N-dimethylpropanamide

-

CAS Number: 115931-47-6

-

Molecular Formula: C₁₁H₁₆N₂O

-

Molecular Weight: 192.26 g/mol

-

Chemical Structure:

1.2 Structural and Functional Group Analysis

3-(3-aminophenyl)-N,N-dimethylpropanamide is an organic compound featuring two key functional groups that dictate its potential reactivity and toxicity:

-

Primary Aromatic Amine (-NH₂ attached to a benzene ring): This functional group is of significant toxicological concern. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and respiratory tract.[1][2] Many compounds in this class are known or suspected carcinogens and mutagens.[1][2]

-

Tertiary Amide (-C(=O)N(CH₃)₂): The N,N-dimethylpropanamide moiety is a polar, aprotic amide. While generally less reactive than other carbonyl compounds, amides can undergo hydrolysis under strong acidic or basic conditions.

Given these structural features, this compound should be handled as a potentially toxic and hazardous substance.

Section 2: Hazard Identification and Risk Assessment

Based on the toxicological profiles of analogous aromatic amines and amides, the primary hazards associated with 3-(3-aminophenyl)-N,N-dimethylpropanamide are:

2.1 Potential Health Effects

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3] Aromatic amines can cause irritation to the skin, eyes, and respiratory tract.[4]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[3] Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][5]

-

Sensitization: Some amines can cause skin sensitization, leading to an allergic reaction upon subsequent exposures.[6]

-

Germ Cell Mutagenicity: Aromatic amines are a class of compounds with known mutagenic potential.[1][2]

-

Carcinogenicity: Many aromatic amines are classified as known or suspected human carcinogens.[1][2] It is prudent to handle this compound as a potential carcinogen.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): Potential for damage to organs such as the liver and kidneys through prolonged or repeated exposure.[4][5]

2.2 Physicochemical Hazards

While specific data is unavailable, related compounds may be combustible liquids or solids.[3] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides and carbon monoxide.[3][7]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

3.1 Engineering Controls

-

Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[3][8]

-

Containment: For procedures with a higher risk of aerosol generation, consider using a glove box or other closed systems.[5]

3.2 Administrative Controls

-

Training: All personnel must be trained on the potential hazards of aromatic amines and the specific handling procedures for this compound.[9]

-

Designated Areas: Establish designated areas for the storage and handling of this compound.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

3.3 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-(3-aminophenyl)-N,N-dimethylpropanamide:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[10] | Protects against splashes and airborne particles. |

| Skin Protection | ||

| Hand Protection | Nitrile or neoprene gloves.[11] Double gloving is recommended. Inspect gloves for integrity before use and change them frequently. | Aromatic amines can be readily absorbed through the skin.[1] |

| Body Protection | A lab coat, supplemented with a chemically resistant apron for larger quantities.[11][12] | Prevents skin contact with spills and splashes. |

| Respiratory Protection | Not typically required when using a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3][11] | Protects against inhalation of dusts or vapors. |

Section 4: Safe Handling and Storage Protocols

4.1 Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[13]

-

Avoid inhalation of dust or vapors.[14]

-

Use the smallest quantity of material necessary for the experiment.

-

Handle in accordance with good industrial hygiene and safety practices.[3][10]

4.2 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5][15]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

-

Store in a designated, locked cabinet or area accessible only to authorized personnel.[5]

Section 5: Emergency Procedures

5.1 First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][15] |

5.2 Accidental Release Measures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[3]

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's EHS department immediately.

-

Prevent the spill from entering drains.[7]

-

5.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][15]

-

Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide and nitrogen oxides.[3][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][15]

Section 6: Disposal Considerations

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Chemical waste should be collected in a designated, labeled, and sealed container.

-

Do not dispose of this chemical down the drain.

-

Contact your institution's EHS department for specific disposal procedures.

Section 7: Visualized Workflows

7.1 Safe Handling Workflow in a Chemical Fume Hood

Caption: Decision-making process for responding to a chemical spill.

References

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.

- SAFETY DATA SHEET - 3-(Dimethylamino)propionitrile. (2025, December 19). Fisher Scientific.

- SAFETY DATA SHEET - 3-Methoxy-N,N-dimethylpropanamide. (n.d.). TCI EUROPE N.V.

- SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.

- Personal Protective Equipment. (2025, September 12). US EPA.

- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).

- Personal Protective Equipment Selection Guide. (2015, July 22).

- SAFETY DATA SHEET - 3-(dimethylamino)propiophenone hydrochloride. (2024, September 6). Sigma-Aldrich.

- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.

- SAFETY DATA SHEET - Propanamide, N,N-dimethyl-. (2025, December 22). Fisher Scientific.

- Amines. (2022, December 19). RPS.

- SAFETY DATA SHEET - 2-[2-(3-aminophenyl)acetamido]propanamide. (n.d.). Enamine.

- SAFETY DATA SHEET - 2,5-Pyrrolidinedione, 1-methyl-. (n.d.). Fisher Scientific.

- 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. (2018, December 24). Loba Chemie.

- SAFETY DATA SHEET - AMINOCAPROIC ACID, USP. (2015, June 29). Spectrum Chemical.

- MATERIAL SAFETY DATA SHEET - 3-DIMETHYL AMINO-1-PROPYLAMINE. (n.d.). CDH Fine Chemical.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. Amines | RPS [rpsgroup.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. international.skcinc.com [international.skcinc.com]

- 11. research.arizona.edu [research.arizona.edu]

- 12. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. lobachemie.com [lobachemie.com]

Technical Guide: Stability, Storage, and Handling of 3-(3-aminophenyl)-N,N-dimethylpropanamide

Executive Summary

3-(3-aminophenyl)-N,N-dimethylpropanamide is a bifunctional intermediate characterized by a primary aromatic amine (aniline derivative) and a tertiary amide. While the amide moiety provides structural rigidity and resistance to hydrolysis, the meta-substituted aniline group introduces significant stability challenges—specifically susceptibility to oxidative degradation and photochemical instability.

This guide defines the rigorous storage protocols required to maintain >98% purity for drug development applications. It moves beyond generic advice, applying first-principles organic chemistry to establish a self-validating handling system.

Part 1: Chemical Identity & Stability Profile

Structural Analysis

To understand the stability risks, we must deconstruct the molecule into its reactive pharmacophores:

-

Moiety A: 3-Aminophenyl (Aniline Derivative)

-

Risk Level: High

-

Mechanism: The lone pair on the nitrogen is conjugated with the aromatic ring, making it electron-rich and prone to radical-mediated oxidation.

-

Visual Indicator: Degradation is visible as a color shift from off-white/pale yellow to brown or black (formation of azo-dimers and quinoid species).

-

-

Moiety B: N,N-Dimethylpropanamide

-

Risk Level: Low

-

Mechanism: Tertiary amides are kinetically stable. Hydrolysis requires extreme pH (<2 or >12) or specific enzymatic catalysis.

-

Solubility: This group enhances solubility in organic solvents (DMSO, DCM) but increases hygroscopicity.

-

Degradation Pathways

The primary failure mode for this compound is oxidative coupling of the amine, not hydrolysis of the amide.

Figure 1: The oxidative degradation pathway of the aniline moiety. Note that the amide terminus remains stable under these conditions.

Part 2: Storage & Handling Protocols[1]

The "Golden Standard" Storage Matrix

For research and GMP applications, adherence to the following matrix is mandatory to guarantee shelf-life.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that reducing temp from 25°C to -20°C slows oxidation rates by ~20-50x. |

| Atmosphere | Inert (Argon) | Argon is denser than air and forms a "blanket" over the solid/oil, whereas Nitrogen can mix more easily. |

| Container | Amber Glass | Blocks UV/Blue light (300-450nm) which catalyzes the photo-oxidation of the aniline group. |

| Desiccant | Required | The dimethylamide group is hygroscopic. Moisture accelerates surface oxidation. |

| Thawing | Equilibrate | Allow vial to reach RT before opening to prevent condensation of atmospheric water. |

Handling Workflow (The "Air-Free" Technique)

When aliquoting this compound for screening or synthesis, minimize oxygen exposure.

Figure 2: Standard Operating Procedure (SOP) for handling air-sensitive amine intermediates.

Part 3: Quality Control & Validation

Self-Validating Purity Check

Do not rely solely on the label. Perform this rapid check before critical experiments:

-

Visual Inspection: If the solid is dark brown or sticky (if originally a powder), oxidation has occurred.

-

Solubility Test: Dissolve 1 mg in 1 mL Methanol.

-

Pass: Clear, colorless to pale yellow solution.

-

Fail: Turbid or dark orange/brown solution (indicates polymerization).

-

Forced Degradation Protocol (Stress Testing)

To determine the specific stability limits of your specific lot (e.g., for IND filing), perform this abbreviated stress test.

Method: HPLC-UV/Vis (Detection at 254 nm and 210 nm).

| Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Stable. (Amide resists mild acid; Amine protonates). |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Stable. (Dimethylamide is robust). |

| Oxidation | 3% | Degradation. (Rapid formation of N-oxides and azo species). |

| Photolysis | UV Light (ICH Q1B), 24 hours | Degradation. (Discoloration expected). |

References

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Patai, S. (Ed.). (1968). The Chemistry of the Amino Group.[1][2][3] Interscience Publishers. (Foundational text on aniline oxidation mechanisms).

- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

Sources

Methodological & Application

Application Note: High-Throughput Analysis of 3-(3-aminophenyl)-N,N-dimethylpropanamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 3-(3-aminophenyl)-N,N-dimethylpropanamide in a research setting. The methodology utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in positive ion electrospray ionization (ESI) mode. The described workflow is tailored for researchers, scientists, and drug development professionals requiring a robust analytical method for this and structurally related aromatic amines. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions, along with a discussion of the expected fragmentation patterns.

Introduction

3-(3-aminophenyl)-N,N-dimethylpropanamide is an aromatic amine derivative of interest in pharmaceutical and chemical research. Its structure, featuring a primary aromatic amine, a tertiary amide, and a propyl linker, makes it a versatile building block or a potential metabolite in drug discovery pipelines. Accurate and reliable quantification of such compounds is crucial for pharmacokinetic studies, metabolite identification, and quality control of chemical syntheses.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex matrices.[1] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like aromatic amines, typically generating a protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation.[2][3][4] This stable precursor ion can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to generate characteristic product ions, enabling highly specific detection and quantification using Multiple Reaction Monitoring (MRM).

This guide provides a comprehensive, field-proven protocol for the analysis of 3-(3-aminophenyl)-N,N-dimethylpropanamide, explaining the scientific rationale behind the chosen experimental parameters.

Analyte Information

-

Compound Name: 3-(3-aminophenyl)-N,N-dimethylpropanamide

-

Synonyms: N/A

-

Chemical Structure:

Note: The ortho-isomer, 3-(2-aminophenyl)-N,N-dimethylpropanamide, also exists and may have similar chromatographic and mass spectrometric behavior.[3]

-

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [3][5] |

| Molecular Weight | 192.26 g/mol | [3][5] |

| InChI Key | N/A | |

| CAS Number | N/A (dihydrochloride salt available) | [3] |

Experimental Workflow

The overall experimental workflow for the analysis of 3-(3-aminophenyl)-N,N-dimethylpropanamide is depicted below. This process ensures the sample is adequately prepared for introduction into the LC-MS/MS system for separation and detection.

Caption: High-level workflow for the LC-MS/MS analysis of 3-(3-aminophenyl)-N,N-dimethylpropanamide.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a solvent compatible with the reverse-phase chromatography system and to remove any particulates that could damage the instrument.

Protocol:

-

Standard Preparation:

-

Accurately weigh approximately 1 mg of 3-(3-aminophenyl)-N,N-dimethylpropanamide reference standard.

-

Dissolve the standard in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of calibration standards at the desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).

-

-

Sample Matrix (e.g., in-vitro reaction buffer):

-

If the sample is in a complex matrix, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.

-

For simple aqueous samples, a "dilute-and-shoot" approach can be employed. Dilute the sample at least 1:1 with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Vortex all prepared samples for 10 seconds.

-

Centrifuge the samples at 14,000 rpm for 5 minutes to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for analysis.

-

Causality: The use of methanol as a stock solvent is due to its high solvating power for a wide range of organic molecules. The final dilution into a water/methanol mixture ensures compatibility with the aqueous mobile phase of the reverse-phase LC system, preventing peak distortion.

Liquid Chromatography (LC) Conditions

Reverse-phase chromatography is selected to retain the moderately polar aromatic analyte. The addition of an acid to the mobile phase is critical for achieving good peak shape and enhancing ionization efficiency in the mass spectrometer by promoting the protonation of the analyte's amino group.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for small molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier for improved peak shape and ESI+ efficiency. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | Adjustable based on analyte concentration and system sensitivity. |

| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for screening and method development. |

Gradient Elution Profile:

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 4.0 | 5 | 95 |

| 5.0 | 5 | 95 |

| 5.1 | 95 | 5 |

| 7.0 | 95 | 5 |

Mass Spectrometry (MS) Conditions

Positive mode electrospray ionization is chosen due to the presence of the basic amino group, which is readily protonated.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Ideal for protonating basic amines.[6] |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Source Temperature | 150 °C | Assists in desolvation of the ESI droplets. |

| Desolvation Gas | Nitrogen, Flow: 800 L/hr | Facilitates the evaporation of solvent from the charged droplets. |

| Desolvation Temp. | 400 °C | High temperature to ensure complete desolvation. |

| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification. |

MRM Transitions and Predicted Fragmentation:

The protonated molecule [M+H]⁺ of 3-(3-aminophenyl)-N,N-dimethylpropanamide has an expected m/z of 193.27. Upon collision-induced dissociation, several fragmentation pathways are plausible based on the structure and general fragmentation rules for amides and aromatic compounds.[7][8][9]

-

Alpha-cleavage adjacent to the carbonyl group is a common pathway for amides, leading to the loss of the N,N-dimethylamine group.

-

Cleavage of the propyl chain can also occur.

-

Loss of the entire propanamide side chain from the aromatic ring is another possibility.

Sources

- 1. N,N-diethyl-2,2-dimethylpropanamide | C9H19NO | CID 4194999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1018506-33-6|3-(2-Aminophenyl)-N,N-dimethylpropanamide|BLD Pharm [bldpharm.com]

- 4. Propanamide, N,N-dimethyl- [webbook.nist.gov]

- 5. N-(3-aminophenyl)-2,2-dimethylpropanamide | CAS 41402-58-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Application Notes and Protocols: A Guide to Labeling with 3-(3-aminophenyl)-N,N-dimethylpropanamide

Introduction: Leveraging the Unique Properties of Aromatic Amines in Bioconjugation

In the landscape of bioconjugation, the precise chemical ligation of small molecules to biomolecules such as proteins, antibodies, and nucleic acids is fundamental for advancing diagnostics, therapeutics, and basic research.[1][2][3] The choice of reactive moieties on both the biomolecule and the small molecule dictates the specificity, stability, and efficiency of the labeling process. While chemistries targeting primary aliphatic amines (like the ε-amino group of lysine) and thiols (from cysteine residues) are well-established, the use of aromatic amines offers a distinct set of reaction pathways for site-specific modification.[4][5]

This guide focuses on the application of 3-(3-aminophenyl)-N,N-dimethylpropanamide as a labeling reagent. The key to its utility lies in the primary aromatic amine on the phenyl ring. This functional group allows for specific conjugation strategies that can be orthogonal to traditional amine-reactive chemistries, providing researchers with an expanded toolkit for creating novel bioconjugates.[4][6] This document provides a detailed protocol for the labeling of biomolecules using this reagent, with a focus on the underlying chemical principles, step-by-step instructions, and methods for characterization and purification.

Principle of the Labeling Reaction: Oxidative Coupling

The primary aromatic amine of 3-(3-aminophenyl)-N,N-dimethylpropanamide can be effectively conjugated to biomolecules through an oxidative coupling reaction. This method is particularly well-suited for targeting tyrosine residues on proteins. The protocol described here is based on the periodate-mediated oxidative coupling of anilines to phenols, a rapid and highly efficient bioconjugation method that proceeds under mild, aqueous conditions.[4][6]

The reaction is initiated by the oxidation of a phenol-containing moiety (such as a tyrosine residue on a protein) by sodium periodate to form a reactive quinone intermediate. This intermediate then readily reacts with the aniline of 3-(3-aminophenyl)-N,N-dimethylpropanamide to form a stable covalent bond. This reaction is highly chemoselective and can be performed at a physiological pH, preserving the structural and functional integrity of the biomolecule.[4][6]

Experimental Workflow

The overall workflow for labeling a biomolecule with 3-(3-aminophenyl)-N,N-dimethylpropanamide via oxidative coupling is depicted below.

Figure 1: General workflow for labeling with 3-(3-aminophenyl)-N,N-dimethylpropanamide.

Detailed Protocols

Materials and Reagents

-

Biomolecule of Interest (e.g., Protein with surface-exposed tyrosine residues)

-

3-(3-aminophenyl)-N,N-dimethylpropanamide

-

Sodium Periodate (NaIO₄)

-

Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification System: Size-Exclusion Chromatography (SEC) column or Dialysis cassettes

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Spectrophotometer

-

Mass Spectrometer (optional)

Protocol 1: Labeling of a Protein with 3-(3-aminophenyl)-N,N-dimethylpropanamide

This protocol outlines the steps for conjugating the labeling reagent to a protein containing accessible tyrosine residues.

-

Preparation of Reagents:

-

Protein Solution: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

-

Labeling Reagent Stock Solution: Dissolve 3-(3-aminophenyl)-N,N-dimethylpropanamide in a minimal amount of anhydrous DMF or DMSO to create a 100 mM stock solution.

-

Sodium Periodate Solution: Freshly prepare a 100 mM solution of sodium periodate in the Reaction Buffer.

-

-

Labeling Reaction:

-

To the protein solution, add the 3-(3-aminophenyl)-N,N-dimethylpropanamide stock solution to achieve a final molar excess of 10-50 fold over the protein. The optimal ratio should be determined empirically for each specific protein.

-

Gently mix the solution.

-

Initiate the reaction by adding the sodium periodate solution to a final concentration of 1-2 mM.

-

Incubate the reaction mixture for 5-15 minutes at room temperature. The reaction is typically very rapid.[4][6]

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the reaction, add the Quenching Solution to a final concentration of 50 mM.

-

Incubate for 10 minutes at room temperature.

-

Protocol 2: Purification of the Labeled Bioconjugate

It is crucial to remove unreacted labeling reagent and byproducts from the labeled biomolecule.[7] Size-exclusion chromatography is a highly effective method for this purpose.[7][8]

-

Equilibrate the SEC Column: Equilibrate a suitable size-exclusion chromatography column (e.g., Sephadex G-25) with a buffer appropriate for the downstream application of the bioconjugate (e.g., PBS).

-

Load the Sample: Apply the quenched reaction mixture to the top of the equilibrated column.

-

Elution: Elute the sample with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unreacted labeling reagent and byproducts will be retained by the column matrix and elute later.

-

Collect Fractions: Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.

-

Pool Fractions: Pool the fractions containing the purified, labeled protein.

Alternatively, dialysis can be used for purification, especially for larger sample volumes.[7]

Characterization of the Bioconjugate

Determining the Degree of Labeling (DOL)

The degree of labeling, which is the average number of label molecules conjugated to each biomolecule, can be determined using UV-Vis spectrophotometry.

-

Measure Absorbance: Measure the absorbance of the purified bioconjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the 3-(3-aminophenyl)-N,N-dimethylpropanamide label (λₘₐₓ). The λₘₐₓ of the label should be determined experimentally.

-

Calculate Protein Concentration: The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the label at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (Aₗₐₘₑₗ × CF)] / εₚᵣₒₜₑᵢₙ

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

Aₗₐₘₑₗ is the absorbance of the conjugate at the λₘₐₓ of the label.

-

CF is the correction factor (A₂₈₀ of the free label / Aₗₐₘₑₗ of the free label).

-

εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate Label Concentration: The concentration of the conjugated label can be calculated using the Beer-Lambert law:

Label Concentration (M) = Aₗₐₘₑₗ / εₗₐₘₑₗ

Where εₗₐₘₑₗ is the molar extinction coefficient of the label at its λₘₐₓ.

-

Calculate DOL:

DOL = Label Concentration (M) / Protein Concentration (M)

Mass Spectrometry

For a more precise characterization, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the mass of the bioconjugate. The increase in mass compared to the unlabeled biomolecule will correspond to the number of attached labels.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Inaccessible tyrosine residues. | Denature the protein slightly (if function is not critical) or use a different conjugation chemistry. |

| Inactive sodium periodate. | Use a fresh solution of sodium periodate. | |

| Incorrect reaction pH. | Ensure the reaction buffer is at pH 6.5. | |

| Protein Precipitation | High concentration of organic solvent from the label stock solution. | Use a more concentrated stock solution to minimize the volume of organic solvent added. |

| Protein instability under reaction conditions. | Reduce the reaction time or temperature. | |

| Heterogeneous Labeling | Multiple accessible tyrosine residues. | This is an inherent property of the protein. For site-specific labeling, protein engineering may be required. |

Conclusion

The use of 3-(3-aminophenyl)-N,N-dimethylpropanamide in conjunction with oxidative coupling chemistry provides a valuable method for the specific labeling of biomolecules. This approach offers an alternative to traditional amine-reactive chemistries and can be particularly useful for proteins where lysine modification is undesirable. By following the detailed protocols and characterization methods outlined in this guide, researchers can confidently generate well-defined bioconjugates for a wide range of applications in drug development and life sciences research.

References

-

Hooker, J. M., et al. (2011). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society, 133(44), 17962–17965. [Link]

-

Hooker, J. M., et al. (2011). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. PubMed, 22011311. [Link]

-

Sino Biological. Protein Purification Techniques and Methods. [Link]

-

Kalia, J., & Raines, R. T. (2010). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). Analytical and Bioanalytical Chemistry, 397(6), 2309–2318. [Link]

-

Technology Networks. (2024, July 5). An Introduction to Protein Purification: Methods, Technologies and Applications. [Link]

-

Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. [Link]

-

Kim, Y. S. (2015). A Simple Outline of Methods for Protein Isolation and Purification. Biomolecules & Therapeutics, 23(1), 1–5. [Link]

-

Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. (2026, January 27). [Link]

-

Single Use Support. (2023, April 20). Bioconjugation simply explained. [Link]

-

Creative Biolabs. Bioconjugation Reagents. [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

PubMed. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

-

Bio-Synthesis. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]

-

National Center for Biotechnology Information. Boron enabled bioconjugation chemistries. [Link]

-

Global Substance Registration System. 3-((3-(DIMETHYLAMINO)PROPYL)AMINO)PROPANAMIDE. [Link]

-

The chemistry, formation and occurrence of 3- aminopropionamide (3-APA) in foods. (2014, October 2). [Link]

-

Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. [Link]

-

MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

Chemical Engineering Transactions. (2013, September 20). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]

-

Zamora, R., et al. (2009). Conversion of 3-aminopropionamide and 3-alkylaminopropionamides into acrylamide in model systems. PubMed, 19894738. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. susupport.com [susupport.com]

- 3. susupport.com [susupport.com]

- 4. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]

- 6. Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]

- 8. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-aminophenyl)-N,N-dimethylpropanamide

Ticket System Status: [ONLINE]

Topic: Troubleshooting Synthesis & Purification

Target Molecule: 3-(3-aminophenyl)-N,N-dimethylpropanamide (CAS: Derivative of 17268-47-2)

Principal Pathway: Heck Coupling

Part 1: The Synthesis Strategy (Route Overview)

Before troubleshooting, verify you are following the most robust industrial route. While direct amidation of 3-(3-aminophenyl)propanoic acid is possible, the Heck-then-Reduce strategy is preferred for scalability and atom economy.

The Workflow

-

Heck Coupling: 1-bromo-3-nitrobenzene +

-dimethylacrylamide -

Global Reduction: Hydrogenation of the alkene and nitro group simultaneously to yield the target 3-(3-aminophenyl)-N,N-dimethylpropanamide.

Caption: Figure 1. The standard "Heck-then-Reduce" synthetic pathway for 3-(3-aminophenyl)-N,N-dimethylpropanamide.

Part 2: Troubleshooting Guide (FAQs & Diagnostics)